molecular formula C40H37N5O B560144 Deltarasin CAS No. 1440898-61-2

Deltarasin

Numéro de catalogue B560144
Numéro CAS: 1440898-61-2
Poids moléculaire: 603.77
Clé InChI: LTZKEDSUXKTTTC-KXQOOQHDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deltarasin is a small molecular inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ .


Synthesis Analysis

Deltarasin is an inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ . It is available for research use and is not sold to patients .


Molecular Structure Analysis

The crystal structure of Deltarasin in complex with PDE6D has been determined . It binds to the farnesyl-binding pocket of the enzyme .


Chemical Reactions Analysis

Deltarasin inhibits the interaction of RAS with PDEδ with a Kd of 41 nM . It suppresses the proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS .


Physical And Chemical Properties Analysis

Deltarasin is a solid with a molecular weight of 603.75 and a molecular formula of C40H37N5O . It is soluble in DMSO .

Applications De Recherche Scientifique

Application in Lung Cancer Research

  • Scientific Field: Oncology, specifically lung cancer research .
  • Summary of Application: Deltarasin has been found to inhibit KRAS-dependent lung cancer cell growth .
  • Methods of Application: Deltarasin works by inhibiting the interaction of KRAS with PDEδ and its downstream signaling pathways. It also induces autophagy through the AMPK-mTOR signaling pathway .
  • Results or Outcomes: Deltarasin has been shown to induce both apoptosis and autophagy in KRAS-dependent lung cancer cells in vitro and inhibit lung tumor growth in vivo .

Application in Inflammatory Loop Potentiation

  • Scientific Field: Oncology, specifically in the study of KRAS proto-oncogene, GTPase .
  • Summary of Application: Deltarasin has been used to investigate the oncogene’s ability to co-opt host myeloid cells via a C-C-motif chemokine ligand 2 (CCL2)/interleukin-1 beta (IL-1β)-mediated signaling loop for sustained tumorigenicity .
  • Methods of Application: Researchers treated human and murine tumor cells with Deltarasin and silenced/overexpressed mutant KRAS using custom-designed vectors .
  • Results or Outcomes: The study found that KRAS-mutant tumors did not respond to Deltarasin in C-C motif chemokine receptor 2 (Ccr2) and Il1b gene-deficient mice, but were Deltarasin-sensitive in wild-type and Ccr2-deficient mice adoptively transplanted with wild-type murine bone marrow .

Application in Pancreatic Cancer Research

  • Scientific Field: Oncology, specifically pancreatic cancer research .
  • Summary of Application: Deltarasin has been found to inhibit the growth of human pancreatic ductal adenocarcinoma cell lines .
  • Methods of Application: Deltarasin inhibits KRAS–PDEδ interactions by binding to a hydrophobic pocket on PDEδ, resulting in the impairment of cell growth, KRAS activity, and RAS/RAF signaling .
  • Results or Outcomes: Deltarasin has shown to impair the growth of human pancreatic ductal adenocarcinoma cell lines .

Application in Cancer Therapy Development

  • Scientific Field: Oncology, specifically in the development of anti-cancer treatments .
  • Summary of Application: Deltarasin has been used to investigate the oncogenic protein KRAS and its role in cancer development .
  • Methods of Application: Deltarasin works by preventing the transport of the oncogenic protein KRAS to the cell membrane .
  • Results or Outcomes: The study has opened up new approaches to cancer therapy treatment .

Application in Colorectal Cancer Research

  • Scientific Field: Oncology, specifically colorectal cancer research .
  • Summary of Application: Deltarasin has been found to inhibit the growth of human colorectal cancer cell lines .
  • Methods of Application: Deltarasin inhibits KRAS–PDEδ interactions by binding to a hydrophobic pocket on PDEδ, resulting in the impairment of cell growth, KRAS activity, and RAS/RAF signaling .
  • Results or Outcomes: Deltarasin has shown to impair the growth of human colorectal cancer cell lines .

Safety And Hazards

Deltarasin should be handled with care to avoid contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water .

Propriétés

IUPAC Name

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKEDSUXKTTTC-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H37N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltarasin

Citations

For This Compound
355
Citations
ELH Leung, LX Luo, ZQ Liu, VKW Wong, LL Lu… - Cell death & …, 2018 - nature.com
… deltarasin to inhibit KRAS-dependent lung cancer cell growth. Here, for the first time, we document that deltarasin … Deltarasin induces apoptosis by inhibiting the interaction of with PDEδ …
Number of citations: 45 www.nature.com
M Bello, J Correa‐Basurto, MÁ Vargas‐Mejía - Biopolymers, 2019 - Wiley Online Library
… of Deltarasin on the KRas4B-PDEδ complex are not available. In this study, we explore the properties of Deltarasin … affinity of Deltarasin for PDEδ than the farnesylated HVR. Moreover, …
Number of citations: 2 onlinelibrary.wiley.com
M Woods, C Shoemake - 2017 - um.edu.mt
… Deltarasin as a template for further iteration of the design of novel drugs with potential clinical use in the management of malignancies. Deltarasin … based on the Deltarasin scaffold and …
Number of citations: 3 www.um.edu.mt
B Papke, S Murarka, HA Vogel, P Martín-Gago… - Nature …, 2016 - nature.com
The prenyl-binding protein PDEδ is crucial for the plasma membrane localization of prenylated Ras. Recently, we have reported that the small-molecule Deltarasin binds to the prenyl-…
Number of citations: 155 www.nature.com
J Zhang, K Xu, DM Shin, X Deng - 2015 - ascopubs.org
… Recent study has shown deltarasin, a small molecular … However, after we treated the cells with 5µM deltarasin for 48 hrs… mutant-selective effect of deltarasin. When we compared KRAS …
Number of citations: 0 ascopubs.org
P Martín‐Gago, EK Fansa, CH Klein… - Angewandte …, 2017 - Wiley Online Library
… [26] We now demonstrate that Arl2 also induces release of the high affinity inhibitors Deltarasin and Deltazinone 1, which explains why micromolar concentrations are required to …
Number of citations: 88 onlinelibrary.wiley.com
G Zimmermann, B Papke, S Ismail, N Vartak… - Nature, 2013 - nature.com
… a, b, Tumour volume measurements (a) and tumour volume distribution (b) at day 9 of Panc-Tu-I xenograft tumours treated with vehicle or deltarasin at the dosages indicated: deltarasin …
Number of citations: 662 www.nature.com
S Dharmaiah, L Bindu, TH Tran… - Proceedings of the …, 2016 - National Acad Sciences
… of deltarasin as an inhibitor of the KRAS4b–PDEδ interaction (28). Deltarasin binds inside the … Cellular studies with adenopancreatic cancer cells showed that addition of 5 μM deltarasin …
Number of citations: 165 www.pnas.org
K Arendt, G Ntaliarda, V Armenis… - Journal of Thoracic …, 2019 - jto.org
… We treated tumor cells with defined KRAS mutation status with KRAS inhibitors deltarasin, … -type tumor cells followed by saline or deltarasin treatments. Microarrays were done using a …
Number of citations: 0 www.jto.org
A Donner - Science-Business eXchange, 2013 - scholar.archive.org
… In the case of deltarasin, however, he said there are already pharma suitors. One reason for the early interest, said Waldmann, is that deltarasin is more potent than other reported Ras …
Number of citations: 3 scholar.archive.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.